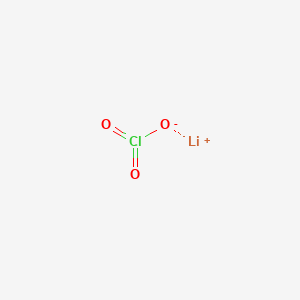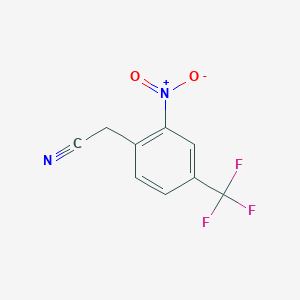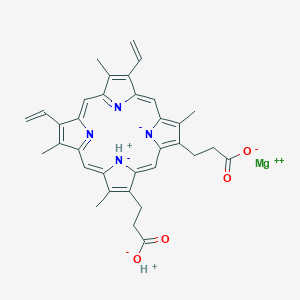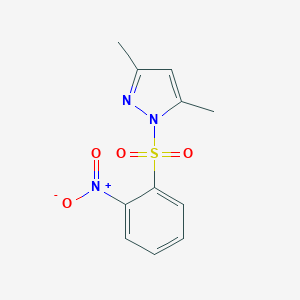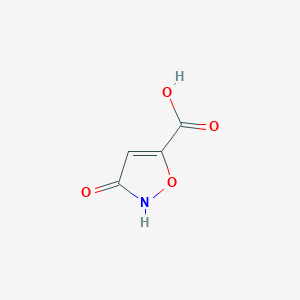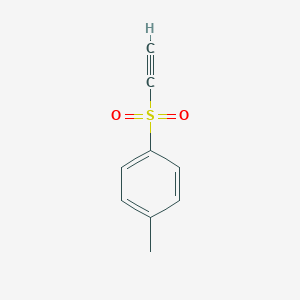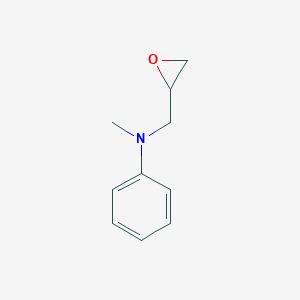![molecular formula C6H6N4 B081380 5H-Pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 13510-11-7](/img/structure/B81380.png)
5H-Pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrrolo[2,3-d]pyrimidin-4-amine, commonly known as PPA, is a heterocyclic organic compound with a pyrrole ring fused with a pyrimidine ring. PPA has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of PPA is not fully understood. However, it has been suggested that PPA inhibits the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately results in the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
PPA has been found to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. Additionally, PPA has been found to have neuroprotective effects and may have potential as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PPA is its potential as a therapeutic agent for a range of diseases. Additionally, PPA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of PPA is its potential toxicity, which requires careful handling in lab experiments.
Direcciones Futuras
There are several future directions for research on PPA. One area of interest is the development of PPA derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of PPA and its potential as a therapeutic agent for a range of diseases. Finally, the development of new synthesis methods for PPA may also be an area of future research.
Métodos De Síntesis
PPA can be synthesized through a variety of methods, including the reaction of 2-aminopyrimidine with 2-bromo-1,3-dimethylimidazolium hexafluorophosphate or by the reaction of 2-aminopyrimidine with 2-bromo-1,3-dimethylimidazolium tetrafluoroborate. Another method involves the reaction of 2-amino-5-chloropyrimidine with 1,2-dichloroethane in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
PPA has been found to have potential applications in drug discovery and development. It has been reported to exhibit anti-tumor activity by inhibiting the growth of cancer cells. PPA has also been found to have anti-inflammatory and anti-microbial properties. Additionally, PPA has been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
13510-11-7 |
|---|---|
Nombre del producto |
5H-Pyrrolo[2,3-d]pyrimidin-4-amine |
Fórmula molecular |
C6H6N4 |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
5H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h2-3H,1H2,(H2,7,9,10) |
Clave InChI |
QQGUTELEJGAURW-UHFFFAOYSA-N |
SMILES |
C1C=NC2=NC=NC(=C21)N |
SMILES canónico |
C1C=NC2=NC=NC(=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



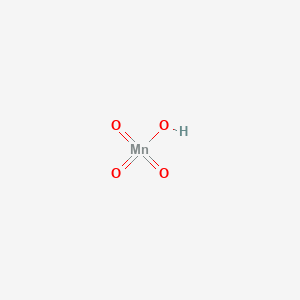
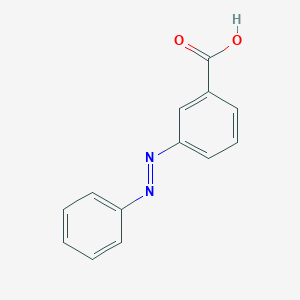
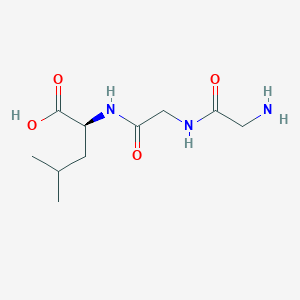
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)
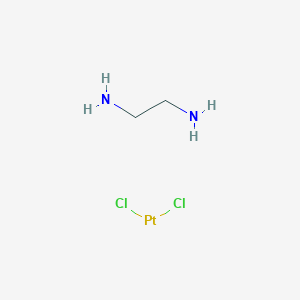
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)
